molecular formula C13H18O3 B6296501 Ethyl 4-(benzyloxy)butanoate CAS No. 118602-97-4

Ethyl 4-(benzyloxy)butanoate

Cat. No.: B6296501
CAS No.: 118602-97-4
M. Wt: 222.28 g/mol
InChI Key: RSHBWABGLCPUJJ-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)butanoate is a chemical compound that belongs to the family of butanoate esters. It has the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Mode of Action

. In the case of Ethyl 4-(benzyloxy)butanoate, this would result in the formation of ethanol and 4-(benzyloxy)butanoic acid. These products can then participate in various biochemical reactions.

Biochemical Pathways

For instance, ethanol is metabolized in the liver through alcohol dehydrogenase to acetaldehyde, which is further metabolized to acetic acid .

Result of Action

For example, ethanol affects the central nervous system by enhancing the inhibitory actions of the neurotransmitter GABA .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the rate of ester hydrolysis . Moreover, the compound’s action can also be influenced by the individual’s metabolic rate, overall health status, and genetic factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(benzyloxy)butanoate can be synthesized through the esterification of 4-(benzyloxy)butanoic acid with ethanol in the presence of a mineral acid catalyst. This reaction typically involves heating the reactants to facilitate the formation of the ester bond . Another method involves the nucleophilic acyl substitution of an acid chloride with an alcohol .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes use continuous reactors and optimized conditions to maximize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity esters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)butanoate undergoes various chemical reactions, including:

    Hydrolysis: This reaction involves the breakdown of the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (HCl) or base (NaOH) is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Hydrolysis: 4-(benzyloxy)butanoic acid and ethanol.

    Reduction: 4-(benzyloxy)butanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Ethyl 4-(benzyloxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.

    Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

    Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)butanoate can be compared to other esters such as ethyl butanoate and methyl butanoate:

    Ethyl Butanoate: Similar in structure but lacks the benzyloxy group, making it less complex and with different chemical properties.

    Methyl Butanoate: Another simple ester with a different alkyl group, leading to variations in reactivity and applications.

Properties

IUPAC Name

ethyl 4-phenylmethoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-16-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHBWABGLCPUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303106
Record name Ethyl 4-(phenylmethoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118602-97-4
Record name Ethyl 4-(phenylmethoxy)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118602-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(phenylmethoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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